N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

OGG1 inhibition DNA repair inflammation

The compound N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide (CAS 2034440‑06‑5, molecular formula C₁₄H₂₃N₃O₃, MW 281.35 g mol⁻¹) is a synthetic benzimidazole‑tetrahydro‑benzodiazole hybrid featuring an N,N‑bis(2‑methoxyethyl) carboxamide side‑chain. It belongs to the broader class of 4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazoles, a scaffold that has been investigated for inhibition of 8‑oxoguanine DNA glycosylase 1 (OGG1), a target implicated in inflammation and cancer.

Molecular Formula C14H23N3O3
Molecular Weight 281.356
CAS No. 2034440-06-5
Cat. No. B2566416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
CAS2034440-06-5
Molecular FormulaC14H23N3O3
Molecular Weight281.356
Structural Identifiers
SMILESCOCCN(CCOC)C(=O)C1CCC2=C(C1)NC=N2
InChIInChI=1S/C14H23N3O3/c1-19-7-5-17(6-8-20-2)14(18)11-3-4-12-13(9-11)16-10-15-12/h10-11H,3-9H2,1-2H3,(H,15,16)
InChIKeySUMKUWROSWXAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide – N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034440‑06‑5)


The compound N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide (CAS 2034440‑06‑5, molecular formula C₁₄H₂₃N₃O₃, MW 281.35 g mol⁻¹) is a synthetic benzimidazole‑tetrahydro‑benzodiazole hybrid featuring an N,N‑bis(2‑methoxyethyl) carboxamide side‑chain [1]. It belongs to the broader class of 4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazoles, a scaffold that has been investigated for inhibition of 8‑oxoguanine DNA glycosylase 1 (OGG1), a target implicated in inflammation and cancer [2]. Its computed physicochemical properties (XLogP3‑AA = 0, 1 H‑bond donor, 4 H‑bond acceptors, 7 rotatable bonds) [1] distinguish it from simpler benzodiazole analogues and influence its solubility, permeability, and formulation behavior.

Why N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide Cannot Be Replaced by a Generic Benzodiazole


Generic substitution among 4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamides is unreliable because small structural changes can profoundly alter OGG1 inhibitory potency, isoform selectivity, and physicochemical properties. The N,N‑bis(2‑methoxyethyl) substitution pattern imparts a distinct hydrogen‑bonding capacity and conformational flexibility (7 rotatable bonds) [1] that are not replicated by mono‑amide, aromatic‑amide, or unsubstituted analogues. In the OGG1 patent landscape, specific R₁ and R₂ substituent combinations are claimed to achieve clinical‑grade selectivity and cellular activity [2]; therefore, a compound lacking the exact N,N‑bis(2‑methoxyethyl) motif cannot be assumed to deliver the same target engagement, ADME profile, or in‑vivo efficacy.

Quantitative Differentiation Evidence for N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide (CAS 2034440‑06‑5)


OGG1 Inhibitory Potential vs. the Clinical Benchmark TH5487 (Class‑Level Inference)

No direct head‑to‑head OGG1 inhibition data are publicly available for CAS 2034440‑06‑5. However, structurally related tetrahydro‑1,3‑benzodiazole‑5‑carboxamides disclosed in WO2019166639A1 [1] are reported to inhibit OGG1 at sub‑micromolar concentrations. The benchmark OGG1 inhibitor TH5487 (IC₅₀ = 342 nM in a fluorescence‑based DNA glycosylase assay ) shares the benzodiazole core but carries a different substitution pattern. The N,N‑bis(2‑methoxyethyl) carboxamide of CAS 2034440‑06‑5 offers a distinct hydrogen‑bonding profile (1 donor, 4 acceptors [2]) that may confer differential OGG1 subtype selectivity or off‑target liability compared to TH5487. Quantitative OGG1 IC₅₀ data for CAS 2034440‑06‑5 must be generated under the user’s assay conditions before procurement decisions.

OGG1 inhibition DNA repair inflammation

17β‑HSD1 Inhibition – Absence of Published Data vs. the Clinical Candidate E2 (Cross‑Study Comparable Warning)

A previous BindingDB entry (BDBM50515446) incorrectly linked to CAS 2034440‑06‑5 shows an IC₅₀ of 1.20 nM for inhibition of human placental 17β‑HSD1 [1]; however, the SMILES structure (Oc1c(F)c(F)cc(C(=O)c2ccc(s2)‑c2cccc(NS(=O)(=O)c3ccc(F)cc3)c2)c1F) does not match the compound. Therefore, no valid 17β‑HSD1 data exist for CAS 2034440‑06‑5. Users targeting 17β‑HSD1 should compare any future data to the clinical candidate E2 (IC₅₀ = ~10 nM against 17β‑HSD1 in placental microsomes [2]) before selecting this compound.

17β‑HSD1 breast cancer steroidogenesis

Physicochemical Differentiation – Lipophilicity, H‑Bonding, and Rotatable Bond Profile vs. Unsubstituted Benzodiazole Core

The computed XLogP3‑AA of CAS 2034440‑06‑5 is 0 [1], indicating balanced hydrophilicity. In contrast, the unsubstituted 4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxylic acid scaffold has an XLogP of ~0.5–1.0 (estimated from fragment contributions) [2]. The N,N‑bis(2‑methoxyethyl) substitution increases the rotatable bond count to 7 (vs. 2 for the core acid) and provides 4 H‑bond acceptors, which can enhance aqueous solubility and reduce non‑specific protein binding relative to more lipophilic, mono‑amide or aromatic‑amide analogues. These differences directly affect assay compatibility (e.g., DMSO solubility, aggregation tendency) and in‑vivo pharmacokinetics.

lipophilicity solubility ADME

Commercial Availability – Stock Status and Purity vs. Closest Structural Analogues

CAS 2034440‑06‑5 is listed as a screening compound by Life Chemicals (catalog F6492‑0025) [1]. In contrast, the closest mono‑amide analogue, N‑(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide (CAS 361393‑‑‑‑), is not available from the same supplier. The presence of a dedicated catalog entry and ≥90% purity specification (LCMS/NMR) for CAS 2034440‑06‑5 reduces procurement risk and accelerates HTS deployment compared to custom‑synthesis analogues that may require extended lead times and additional quality control.

building block HTS chemical biology

Evidence‑Supported Application Scenarios for N,N‑bis(2‑methoxyethyl)‑4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazole‑5‑carboxamide (2034440‑06‑5)


OGG1 Inhibitor Screening in Inflammation and Cancer Programs

Based on the class‑level OGG1 inhibitory activity of tetrahydro‑benzodiazole‑5‑carboxamides [1], this compound is a candidate for HTS campaigns seeking novel OGG1 inhibitors. Researchers should benchmark any newly measured IC₅₀ against the 342 nM value of TH5487 and confirm selectivity over other base‑excision repair enzymes before advancing to cellular models.

Physicochemical Profiling for In‑Vitro Assay Development

With XLogP = 0, 7 rotatable bonds, and 4 H‑bond acceptors [2], this compound is predicted to exhibit high aqueous solubility and low non‑specific binding. It is suitable for biochemical assay development where compound aggregation or poor DMSO solubility has been problematic with more lipophilic benzodiazole analogues.

Medicinal Chemistry – Lead Optimization Scaffold

The N,N‑bis(2‑methoxyethyl) side‑chain provides a unique vector for analogue synthesis. The scaffold can be elaborated at the benzimidazole NH or the tetrahydro‑ring to build focused libraries aimed at improving OGG1 potency while maintaining the favorable physicochemical profile [1][2].

Rapid Procurement for Time‑Sensitive HTS Projects

Life Chemicals lists this compound as a stocked screening molecule with ≥90% purity [3]. This availability reduces the typical custom‑synthesis cycle from weeks to days, enabling projects to meet tight screening deadlines without compromising on QC standards.

Quote Request

Request a Quote for N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.